6-Methyl-2-benzothiazolemethanol
Description
Contextualizing Benzothiazole (B30560) Core Structures in Contemporary Chemical Research
The benzothiazole framework, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, stands as a cornerstone in heterocyclic chemistry. nih.govcrimsonpublishers.com This structural motif is not merely an academic curiosity but a recurring feature in a multitude of biologically active compounds and functional materials. nih.govcrimsonpublishers.com The inherent properties of the benzothiazole nucleus, including its aromaticity, planarity, and the presence of heteroatoms (nitrogen and sulfur), contribute to its ability to interact with various biological targets. nih.govjchemrev.com In modern chemical research, benzothiazoles are recognized as "privileged structures," meaning they are molecular frameworks that are capable of binding to multiple receptors with high affinity. jchemrev.com This versatility has rendered them indispensable in the quest for novel therapeutic agents. nih.govjchemrev.com
The synthesis of benzothiazole derivatives is a mature yet continually evolving field. ekb.egnih.gov Classic methods often involve the condensation of 2-aminothiophenols with various electrophilic reagents such as aldehydes, carboxylic acids, or their derivatives. ekb.egnih.gov Contemporary research, however, increasingly focuses on developing more efficient and environmentally benign synthetic routes, often employing novel catalysts and reaction conditions. nih.gov The ability to readily introduce a wide array of substituents onto the benzothiazole core allows for the fine-tuning of its physicochemical and biological properties, making it a highly adaptable scaffold for drug design and materials science applications. nih.gov
Research Significance of 6-Methyl-2-benzothiazolemethanol and Related Benzothiazole Analogues
Within the vast family of benzothiazoles, specific analogues have garnered significant attention for their potential applications. This compound, with its characteristic methyl group at the 6-position and a methanol (B129727) group at the 2-position, represents a key area of investigation. While direct research on this specific molecule is often embedded within broader studies on benzothiazole derivatives, its structural features are noteworthy. The methyl group can influence the molecule's lipophilicity and steric interactions, while the methanol group provides a reactive handle for further chemical modifications, such as esterification or etherification, to create a library of related compounds. jyoungpharm.org
The broader class of benzothiazole analogues has demonstrated a remarkable spectrum of biological activities. nih.govhep.com.cn These include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govnih.gov For instance, certain 2-substituted benzothiazoles have shown potent and selective anticancer activity. rsc.org The significance of the substitution pattern is paramount; for example, the presence of a methyl group at the 6-position, as seen in 6-methyl-1,3-benzothiazol-2-amine, can modulate biological efficacy. nih.gov The exploration of such analogues is a vibrant area of research, with scientists continuously designing and synthesizing new derivatives to probe structure-activity relationships (SAR). acs.org
Table 1: Selected Benzothiazole Analogues and Their Reported Research Significance
| Compound Name | Key Structural Features | Reported Research Significance |
|---|---|---|
| 2-Amino-6-methylbenzothiazole (B160888) | Amino group at position 2, methyl group at position 6 | Investigated for potential biological activities. nih.gov |
| 2-(4-Aminophenyl)benzothiazole | Aminophenyl group at position 2 | Shows potent and selective anticancer properties. rsc.org |
| ekb.egacs.orgnih.govTriazolo[3,4-b]benzothiazole (TBT) | Fused triazole ring | Acts as a nicotinamide (B372718) mimic and inhibits PARP enzymes. acs.org |
| 2-(2-Hydroxyphenyl)benzothiazole (B1206157) (HBT) | Hydroxyphenyl group at position 2 | Core structure for fluorescent probes. mdpi.com |
Academic Objectives and Research Rationale for Investigating Benzothiazolemethanols
The academic pursuit of benzothiazolemethanols, including this compound, is driven by several key objectives. A primary goal is the development of novel therapeutic agents with improved efficacy and selectivity. hep.com.cn The benzothiazole scaffold serves as a robust starting point, and the introduction of a methanol group at the 2-position offers a versatile anchor for creating diverse chemical libraries. jyoungpharm.org By systematically modifying the substituents on the benzothiazole ring and the methanol group, researchers can explore a vast chemical space and identify compounds with optimized pharmacological profiles. acs.org
Another significant research rationale is the development of new functional materials. The unique photophysical properties of some benzothiazole derivatives make them attractive candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. mdpi.com For example, 2-(2-hydroxyphenyl)benzothiazole (HBT) and its derivatives are known to exhibit excited-state intramolecular proton transfer (ESIPT), a phenomenon that leads to a large Stokes shift and makes them suitable for use as fluorescent probes. mdpi.com The investigation of benzothiazolemethanols contributes to a deeper understanding of how structural modifications influence these photophysical properties, paving the way for the design of advanced materials.
Furthermore, the study of benzothiazolemethanols and their reactions contributes to the fundamental understanding of heterocyclic chemistry. The synthesis and characterization of these compounds provide valuable data on reaction mechanisms, spectroscopic properties, and structure-property relationships. jyoungpharm.org This foundational knowledge is crucial for the broader field of organic chemistry and informs the design of future synthetic strategies and molecular architectures.
Structure
3D Structure
Properties
CAS No. |
205181-84-6 |
|---|---|
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
(6-methyl-1,3-benzothiazol-2-yl)methanol |
InChI |
InChI=1S/C9H9NOS/c1-6-2-3-7-8(4-6)12-9(5-11)10-7/h2-4,11H,5H2,1H3 |
InChI Key |
CESFIMXJNNTIAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)CO |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methyl 2 Benzothiazolemethanol and Its Derivatives
Foundational Synthetic Routes to Benzothiazole (B30560) Scaffolds
Cyclization Reactions for Benzothiazole Ring System Formation
The most prevalent and historically significant methods for constructing the benzothiazole ring system involve cyclization reactions. A cornerstone of these syntheses is the condensation of 2-aminothiophenols with various carbon-containing electrophiles. nih.govnih.gov This approach allows for the direct installation of a substituent at the 2-position of the benzothiazole ring. Common reaction partners for 2-aminothiophenols include:
Aldehydes: Condensation with aldehydes, often facilitated by an oxidizing agent or a catalyst, is a direct and widely used method. mdpi.comnih.govorganic-chemistry.org
Carboxylic Acids and Derivatives: Reagents such as carboxylic acids, acyl chlorides, or esters can be used to form the thiazole (B1198619) ring, often requiring high temperatures or activating agents like polyphosphoric acid. nih.govnih.gov
Nitriles: Copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. nih.gov
Another major strategy is the intramolecular cyclization of pre-functionalized aniline (B41778) derivatives. The Jacobson cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide, is a classic and effective method. nih.gov Modern variations include the palladium-catalyzed intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas and related copper-catalyzed reactions of N-(2-chlorophenyl) benzothioamides. clockss.orgresearchgate.net
These foundational routes are summarized in the table below, highlighting the diversity of precursors and reaction types.
| Precursor 1 | Precursor 2 | Reaction Type | Key Features |
| 2-Aminothiophenol (B119425) | Aldehyde/Ketone | Condensation/Cyclization | Direct, often requires oxidant/catalyst. nih.gov |
| 2-Aminothiophenol | Carboxylic Acid/Acyl Chloride | Condensation/Cyclization | Often requires harsh conditions or activation. nih.gov |
| 2-Aminothiophenol | Nitrile | Condensation/Cyclization | Typically requires a copper catalyst. nih.gov |
| N-Arylthiourea | - | Intramolecular Oxidative Coupling | Can be catalyzed by Ruthenium or Nickel. researchgate.net |
| N-(2-chlorophenyl) benzothioamide | - | Intramolecular C-S Coupling | Copper-catalyzed, mild conditions. clockss.org |
| o-Iodoaniline | K2S, DMSO | Three-component reaction | Forms 2-unsubstituted benzothiazoles. organic-chemistry.org |
Strategies for Regioselective Functionalization of the Benzothiazole Moiety
Once the benzothiazole core is formed, regioselective functionalization allows for the precise installation of various chemical groups onto the molecule. The reactivity of the benzothiazole ring dictates the strategies employed. The C2 position is the most activated site for functionalization due to the adjacent sulfur and nitrogen atoms.
C2-Functionalization: The proton at the C2 position is acidic and can be removed by a strong base, such as n-butyllithium, to form 2-lithiobenzothiazole. clockss.org This powerful nucleophile can then react with a wide range of electrophiles to introduce substituents exclusively at the C2 position. This method is crucial for synthesizing compounds like 6-Methyl-2-benzothiazolemethanol.
Functionalization of the Benzenoid Ring: Introducing substituents onto the benzene (B151609) portion of the scaffold (positions 4, 5, 6, and 7) typically relies on two main approaches:
Starting from a pre-substituted benzene derivative: The most straightforward method to achieve a specific substitution pattern, such as the 6-methyl group, is to begin the synthesis with a correspondingly substituted aniline, for instance, 4-methylaniline (p-toluidine). rsc.orgorgsyn.org
Direct C-H functionalization: Modern catalytic methods have enabled the direct functionalization of C-H bonds on the benzenoid ring. For example, iridium-catalyzed C-H borylation can introduce boryl groups at the C5 or C4/C6 positions, which can then be further transformed. mdpi.comsigmaaldrich.com Iron-catalyzed reactions of aryl isothiocyanates with electron-rich arenes can also lead to regioselective C-H functionalization. derpharmachemica.comepa.gov
Specific Synthetic Approaches to this compound
The synthesis of the title compound, (6-methylbenzo[d]thiazol-2-yl)methanol, is a prime example of a multi-step process that combines the strategies outlined above.
Reaction Pathways and Precursors
A logical and efficient synthetic route to this compound involves a two-stage process: first, the construction of the 6-methylbenzothiazole (B1275349) core, and second, the introduction of the methanol (B129727) group at the C2 position.
Stage 1: Synthesis of 2-Amino-6-methylbenzothiazole (B160888)
The common starting material for this synthesis is p-toluidine (4-methylaniline). rsc.orgorgsyn.org
Thiourea Formation: p-Toluidine is reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or sodium thiocyanate, typically in the presence of an acid, to form the corresponding p-tolylthiourea (B1348918) intermediate. rsc.org
Oxidative Cyclization: The p-tolylthiourea is then subjected to oxidative cyclization to form the benzothiazole ring. A classic method involves using bromine in an acidic medium or sulfuryl chloride. orgsyn.org This reaction directly yields 2-amino-6-methylbenzothiazole .
An alternative pathway to the 6-methylbenzothiazole core starts with 4-methyl-2-aminothiophenol, which can then undergo condensation with a suitable one-carbon synthon.
Stage 2: Synthesis of this compound
With the 6-methylbenzothiazole core established, the hydroxymethyl group (-CH₂OH) must be installed at the C2 position. While the 2-amino group from the previous step could be modified, a more direct approach involves functionalizing the C2-H bond of 6-methylbenzothiazole itself.
Deprotonation (Lithiation): 6-methylbenzothiazole is treated with a strong organolithium base, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). This selectively removes the acidic proton at the C2 position, generating 2-lithio-6-methylbenzothiazole . clockss.org
Reaction with an Electrophile: This lithiated intermediate is a potent nucleophile. To form the desired methanol group, it is reacted with formaldehyde (HCHO), which serves as the electrophile. clockss.org
Workup: An aqueous workup protonates the resulting alkoxide, yielding the final product, This compound .
This sequence demonstrates a convergent approach where the two key substituents are introduced in separate, highly controlled stages.
Role of Catalysis in the Synthesis of Benzothiazole Derivatives
Catalysis plays an indispensable role in modern synthetic routes to benzothiazoles, offering milder reaction conditions, higher yields, and improved selectivity compared to classical methods.
Acid/Base Catalysis: Brønsted acids can catalyze the cyclization of 2-amino thiophenols, while bases are crucial in deprotonation steps for C-H functionalization. nih.gov
Transition Metal Catalysis: A wide array of transition metals are employed.
Copper (Cu): Copper catalysts are highly effective for C-S bond formation, used in the cyclization of N-(2-chlorophenyl)benzothioamides and the condensation of 2-aminobenzenethiols with nitriles. nih.govclockss.org
Palladium (Pd): Palladium catalysts are used for ligand-free cyclization of o-iodothiobenzanilide derivatives and in oxidative cyclization reactions. researchgate.net
Iron (Fe): Inexpensive and non-toxic iron salts can catalyze the regioselective synthesis of benzothiazoles from aryl isothiocyanates via C-H functionalization. derpharmachemica.comepa.gov
Ruthenium (Ru) and Nickel (Ni): These metals have been shown to be effective catalysts for the intramolecular oxidative coupling of N-arylthioureas. researchgate.net
Photocatalysis: Visible-light-mediated, metal-free synthesis using catalysts like graphitic carbon nitride (g-C₃N₄) represents a green and sustainable approach. nih.gov
The table below provides examples of catalysts used in benzothiazole synthesis.
| Catalyst Type | Specific Catalyst Example | Application | Reference |
| Brønsted Acid | - | Cyclization of 2-aminothiophenols with β-diketones | nih.gov |
| Transition Metal (Cu) | CuI / 1,10-phenanthroline | Ullmann-type C-S coupling | nih.gov |
| Transition Metal (Pd) | Pd/C, Pd(OAc)₂ | Ligand-free cyclization, oxidative cyclization | researchgate.net |
| Transition Metal (Fe) | FeCl₃ | Regioselective C-H functionalization | epa.gov |
| Heterogeneous | SnP₂O₇, NaHSO₄-SiO₂ | Condensation of 2-aminothiophenol with aldehydes/acyl chlorides | organic-chemistry.org |
| Photocatalyst | g-C₃N₄ | Metal-free intramolecular C-H functionalization | nih.gov |
Evolution of Synthetic Techniques for Benzothiazolemthanols
The synthesis of benzothiazoles, and by extension benzothiazolemthanols, has evolved significantly over the decades. Early methods, pioneered by figures like Hofmann, often relied on harsh conditions, stoichiometric reagents, and multi-step procedures that generated significant waste. nih.gov The Jacobson cyclization, while effective, is a classic example of such stoichiometric radical reactions. nih.gov
The mid-to-late 20th century saw the development of more controlled reactions, such as those utilizing organometallic intermediates like 2-lithiobenzothiazole, which provided a reliable way to functionalize the C2 position. clockss.org
In recent years, the field has shifted dramatically towards more sustainable and efficient "green chemistry" approaches. sioc-journal.cnmdpi.com This evolution is marked by:
Catalyst-centric methods: The move from stoichiometric reagents to catalytic amounts of transition metals (Cu, Pd, Fe, Ni) has improved atom economy and reduced waste. nih.govresearchgate.net
Metal-free reactions: The development of reactions mediated by non-metal catalysts like iodine, elemental sulfur, or even catalyst-free conditions under specific activation (e.g., microwave irradiation) minimizes heavy metal contamination. nih.govnih.gov
C-H Functionalization: Direct C-H activation and functionalization are replacing older methods that required pre-functionalized substrates (e.g., haloarenes), thus shortening synthetic routes. derpharmachemica.comepa.gov
Green Solvents and Conditions: An increasing number of procedures utilize environmentally benign solvents like water or ethanol (B145695), or are performed under solvent-free conditions. organic-chemistry.orgnih.gov The use of alternative energy sources like microwave irradiation or visible light further contributes to the sustainability of these syntheses. researchgate.net
This progression from harsh, stoichiometric reactions to elegant, catalytic, and environmentally conscious methods reflects the broader evolution of modern organic synthesis, enabling more efficient and sustainable access to complex molecules like this compound.
Innovations in Reaction Conditions and Reagent Systems
The preparation of the 6-methylbenzothiazole scaffold and its subsequent functionalization have been the subject of numerous synthetic innovations. These advancements primarily focus on improving yields, reducing reaction times, and employing novel catalytic systems. Two principal strategies emerge: the direct condensation to form the C-2 functionalized ring and the post-cyclization modification of a stable intermediate.
Direct Condensation Routes
The most common approach to the benzothiazole core is the condensation of an appropriately substituted 2-aminothiophenol with a reagent that provides the C-2 carbon. For this compound, this involves the reaction of 5-Methyl-2-aminobenzenethiol with a C2 synthon carrying a hydroxyl or precursor group, such as glycolic acid. While traditional methods often rely on harsh conditions, such as high temperatures with polyphosphoric acid, recent innovations have introduced milder and more efficient alternatives. chemicalbook.com
Modern catalytic systems have revolutionized this process. For instance, methods applicable to general benzothiazole synthesis can be adapted for this specific target. These include:
Microwave-assisted synthesis: Using microwave irradiation significantly shortens reaction times and often improves product yields compared to conventional heating. scielo.br This technique has been successfully used with catalysts like Amberlite IR-120 resin for synthesizing 2-substituted benzothiazoles. nih.gov
Novel Catalysts: Heterogeneous catalysts like tin(IV) pyrophosphate (SnP₂O₇) have been shown to be highly efficient, providing excellent yields in very short reaction times (8–35 minutes) and can be reused multiple times without loss of activity. mdpi.com Similarly, magnetic nanoparticle-supported Lewis acidic ionic liquids (LAIL@MNP) have been developed as recyclable catalysts for benzothiazole synthesis under solvent-free, ultrasound-activated conditions. nih.gov
Photocatalysis: Visible-light-promoted synthesis offers an energy-efficient and environmentally benign pathway. Reactions can be carried out using a simple blue LED light source under an air atmosphere, accommodating a wide range of substrates. mdpi.com
| Catalyst/Method | Reactants | Conditions | Key Advantages | Reference |
| Amberlite IR-120 | 2-Aminothiophenol, Aldehyde | Microwave Irradiation | Reusable resin, green approach | nih.gov |
| SnP₂O₇ | 2-Aminothiophenol, Aldehyde | Conventional Heating | High yields (87–95%), short reaction time, reusable catalyst | mdpi.com |
| LAIL@MNP | 2-Aminothiophenol, Aldehyde | Ultrasound, 70 °C, Solvent-free | Recyclable magnetic catalyst, high yields, green conditions | nih.gov |
| Visible Light | 2-Aminothiophenol, Aldehyde | Blue LED, Air Atmosphere | Metal-free, energy-efficient | mdpi.com |
| Microwave (catalyst-free) | 2-Aminothiophenol, Aldehyde | Ethanol, Microwave | Reduced side reactions, enhanced purity and efficiency | scielo.br |
Post-Cyclization Functionalization
An alternative and highly controllable strategy involves the synthesis of a stable 6-methylbenzothiazole intermediate, which is then chemically modified to introduce the methanol group at the C-2 position. A particularly useful intermediate is 6-methyl-2-cyanobenzothiazole.
A reported synthesis for this cyano-intermediate involves a palladium-catalyzed/copper-assisted C-H functionalization and intramolecular C-S bond formation, achieving a 70% yield using potassium iodide as an additive. mdpi.com Once obtained, the 2-cyano group serves as a versatile handle for further transformation. A plausible and common route to the target alcohol involves a two-step reduction sequence:
Hydrolysis: The 2-cyano group is first hydrolyzed to a carboxylic acid (6-methyl-2-benzothiazolecarboxylic acid). This step is typically performed under acidic or basic conditions.
Reduction: The resulting carboxylic acid is then reduced to the primary alcohol, this compound. This is often achieved by first converting the acid to its methyl or ethyl ester, followed by reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
This multi-step approach offers excellent control over the chemical transformations and often utilizes well-established, high-yielding reactions, making it a reliable pathway for producing the target compound.
| Step | Reaction | Reagents/Conditions | Purpose | Reference |
| 1 | C-H Functionalization / Cyclization | N-(p-tolyl)cyanothioformamide, Pd(OAc)₂, Cu(OAc)₂, KI | Formation of the key 2-cyano intermediate | mdpi.com |
| 2 | Hydrolysis | H₃O⁺ or OH⁻, Heat | Conversion of the cyano group to a carboxylic acid | (Standard textbook methodology) |
| 3 | Esterification | CH₃OH, Acid catalyst | Formation of a methyl ester intermediate for easier reduction | (Standard textbook methodology) |
| 4 | Reduction | LiAlH₄, Anhydrous ether/THF | Reduction of the ester to the target primary alcohol | (Standard textbook methodology) |
Considerations for Scalability and Green Chemistry Principles
The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability and adherence to the principles of green chemistry.
Scalability
The scalability of a synthetic route is determined by factors such as reaction conditions, reagent availability, and process safety.
Batch vs. Flow: Traditional batch-processing methods, especially those requiring very high temperatures like the polyphosphoric acid condensation, can be difficult and energy-intensive to scale up. chemicalbook.com Modern flow chemistry reactors offer a promising alternative, allowing for better control over reaction parameters, improved heat transfer, and enhanced safety, which is particularly advantageous for highly exothermic or catalyzed reactions.
Process Simplification: Routes involving multiple steps, like the one proceeding through the 2-cyano intermediate, can be more complex to scale up. However, if each step is robust, high-yielding, and uses readily available industrial reagents, it can be more practical than a one-pot reaction that is difficult to control on a large scale. The purification and isolation of intermediates at each stage can ensure the final product's high purity.
Green Chemistry Principles
The development of environmentally benign chemical processes is a major focus of modern synthetic chemistry. mdpi.com Several green strategies are directly applicable to the synthesis of this compound.
Safer Solvents: A primary goal is the replacement of hazardous organic solvents. For example, traditional syntheses of precursors like 2-amino-6-methylbenzothiazole have used chlorobenzene, a toxic and environmentally persistent solvent. orgsyn.org Innovative methods now favor greener solvents like water and ethanol or employ solvent-free conditions, significantly reducing the environmental impact. scielo.brnih.govorgchemres.org
Catalysis: The use of reusable heterogeneous catalysts is a cornerstone of green chemistry. Catalysts like Amberlite IR-120 resin, SnP₂O₇, and magnetic nanoparticle-supported systems can be easily recovered and reused, minimizing waste and reducing costs. nih.govmdpi.comnih.gov This contrasts with stoichiometric reagents that are consumed in the reaction and contribute to waste streams.
Energy Efficiency: Techniques such as microwave irradiation and sonication (ultrasound) offer substantial energy savings over conventional heating by dramatically reducing reaction times from hours to minutes. scielo.brorgchemres.org Visible-light photocatalysis represents another leap in energy efficiency, harnessing low-energy photons to drive chemical reactions at ambient temperatures. mdpi.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct condensation reactions, which often release only a small molecule like water as a byproduct, tend to have a higher atom economy than multi-step routes that require numerous reagents and protecting groups.
By integrating these innovative conditions and green principles, the synthesis of this compound can be achieved more efficiently and sustainably, meeting the growing demand for greener chemical manufacturing processes.
Reactivity and Mechanistic Investigations of 6 Methyl 2 Benzothiazolemethanol
Chemical Transformations Involving the Benzothiazole (B30560) Heterocycle
Electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur on the benzene (B151609) portion of the benzothiazole ring. rsc.orguomustansiriyah.edu.iq For instance, bromination of aminobenzothiazoles has been reported, indicating the susceptibility of the benzothiazole nucleus to electrophilic attack. rsc.org
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 6-Methyl-2-benzothiazolemethanol
| Electrophilic Reagent | Expected Major Product(s) |
| HNO₃/H₂SO₄ | 6-Methyl-7-nitro-2-benzothiazolemethanol |
| Br₂/FeBr₃ | 7-Bromo-6-methyl-2-benzothiazolemethanol |
| SO₃/H₂SO₄ | This compound-7-sulfonic acid |
Note: The regioselectivity is predicted based on the directing effects of the methyl group and the general reactivity patterns of benzothiazoles. Experimental verification is required.
Reactivity Profiles of the Methanol (B129727) Functional Group
The methanol group at the 2-position of the benzothiazole ring exhibits typical alcohol reactivity, including oxidation and esterification.
Oxidation: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. For example, oxidation of 2-(hydroxymethyl)benzothiazole derivatives can be achieved using various oxidizing agents. nih.gov Mild oxidizing agents like manganese dioxide (MnO₂) would be expected to yield 6-methyl-2-benzothiazolecarboxaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, could lead to the formation of 6-methyl-2-benzothiazolecarboxylic acid.
Esterification: The methanol group can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides and anhydrides, typically in the presence of an acid catalyst. nih.govnih.gov For instance, the reaction of this compound with acetic anhydride (B1165640) would be expected to yield 6-methyl-2-benzothiazolylmethyl acetate. The use of more reactive acylating agents like acetyl chloride could also be employed. nih.gov
Exploration of Electrophilic and Nucleophilic Reaction Pathways
Electrophilic Pathways: As discussed, the benzothiazole ring is susceptible to electrophilic attack on the benzene ring. libretexts.orglibretexts.orgmasterorganicchemistry.com The electron-donating 6-methyl group enhances this reactivity. The nitrogen atom in the thiazole (B1198619) ring can also act as a nucleophile, undergoing reactions such as alkylation to form benzothiazolium salts.
Nucleophilic Pathways: The carbon atom at the 2-position of the benzothiazole ring is electrophilic and can be susceptible to nucleophilic attack, particularly after activation. For instance, after conversion of the hydroxyl group of the methanol substituent into a better leaving group (e.g., a tosylate or a halide), this position becomes prone to nucleophilic substitution. Kinetic studies on the reactions of 2-nitrobenzothiazole with nucleophiles have shown that nucleophilic aromatic substitution can occur. rsc.org The formation of a benzothiazolium salt by N-alkylation further enhances the electrophilicity of the C2 carbon, making it more susceptible to attack by nucleophiles. mdpi.com
Kinetic and Thermodynamic Parameters Governing Reactions of this compound
Density Functional Theory (DFT) calculations on various substituted benzothiazoles have been used to determine their thermodynamic properties and reactivity descriptors. For example, studies have shown that the HOMO-LUMO energy gap, ionization potential, and chemical hardness can be correlated with the reactivity of these compounds. mdpi.com In a series of substituted 2-aminobenzothiazoles, compounds with electron-donating groups like a methyl group were found to be more stable (higher HOMO-LUMO gap) and less reactive compared to those with electron-withdrawing groups. mdpi.com
Table 2: Calculated Thermodynamic Parameters for Representative Benzothiazole Derivatives (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-Aminobenzothiazole | -6.5 | -1.8 | 4.7 |
| 2-Amino-6-methylbenzothiazole (B160888) | -6.4 | -1.7 | 4.7 |
| 2-Amino-6-nitrobenzothiazole | -7.2 | -2.9 | 4.3 |
Data derived from computational studies on analogous compounds and serves for comparative purposes. mdpi.com
Kinetic studies on the reactions of other benzothiazole derivatives, such as the reaction of 2-nitrothiazoles with nucleophiles, have reported kinetic data suggesting a two-step nucleophilic aromatic substitution mechanism. rsc.org
Elucidation of Reaction Mechanisms and Identification of Key Intermediates
The reaction mechanisms for this compound are expected to follow established pathways for its constituent functional groups and the benzothiazole core.
Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (arenium ion). masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring. The 6-methyl group stabilizes the carbocation intermediate, particularly when the attack is at the ortho or para positions.
Nucleophilic Substitution at the Methanol Carbon: Conversion of the hydroxyl group to a good leaving group (e.g., by reaction with tosyl chloride to form a tosylate) would be the first step. This would be followed by an S_N2 attack by a nucleophile on the methylene (B1212753) carbon, displacing the tosylate group.
Nucleophilic Aromatic Substitution: While less common for the benzothiazole ring itself unless activated by strongly electron-withdrawing groups, nucleophilic attack at the C2 position can be facilitated. For instance, in N-alkylated benzothiazolium salts, the C2 position is highly electrophilic. A nucleophile can attack this carbon, leading to a dihydrobenzothiazole intermediate. mdpi.com Mechanistic studies on the reaction of 2-nitrothiazoles with nucleophiles support a two-step mechanism involving the formation of a Meisenheimer-like intermediate. rsc.org
Key intermediates in these reactions would include:
Arenium ions: In electrophilic aromatic substitution.
Alkoxide ions: In base-catalyzed reactions of the methanol group.
Oxonium ions: In acid-catalyzed reactions of the methanol group.
Benzothiazolium cations: In reactions involving the nitrogen atom.
Meisenheimer-type adducts: In nucleophilic aromatic substitution reactions.
Comprehensive Search for Spectroscopic Data on this compound Yields No Direct Experimental Results
A thorough investigation into publicly available scientific literature and chemical databases has revealed a significant lack of published experimental data for the specific chemical compound this compound, also systematically named (6-Methylbenzo[d]thiazol-2-yl)methanol. Despite extensive searches for its spectroscopic and structural characterization, no specific data sets for Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FT-IR, Raman), Mass Spectrometry, or Single Crystal X-ray Diffraction could be located.
The inquiry, which aimed to construct a detailed article based on a specific outline, could not be completed due to the absence of the necessary factual information for the target molecule. The search strategy included queries for various spectroscopic techniques associated with the compound's common and systematic names.
The search results consistently provided information on related but structurally distinct compounds, such as 2-amino-6-methylbenzothiazole, 2-hydrazino-6-methylbenzothiazole derivatives, and other analogs. While these compounds share the 6-methylbenzothiazole (B1275349) core, their differing functional groups at the 2-position result in unique spectroscopic signatures that cannot be accurately extrapolated to this compound.
Consequently, the generation of an article with the requested detailed sections and data tables is not feasible without the foundational experimental data. The creation of scientifically accurate content, as stipulated by the instructions, is contingent on the availability of such peer-reviewed and published research findings.
This outcome highlights that while a compound may be known or synthesized, its detailed analytical characterization may not be widely disseminated in the public domain.
Advanced Spectroscopic and Structural Characterization of 6 Methyl 2 Benzothiazolemethanol
Electronic Absorption and Emission Spectroscopy for Understanding Photophysical Properties
However, the broader class of 2-substituted benzothiazole (B30560) derivatives has been the subject of photophysical studies. Research on related compounds, such as 2-arylbenzothiazoles, indicates that these molecules typically exhibit absorption in the ultraviolet (UV) region of the electromagnetic spectrum. nih.govresearchgate.net These absorptions are generally attributed to π → π* electronic transitions within the conjugated benzothiazole ring system.
Fluorescence emission is also a characteristic feature of many benzothiazole derivatives. Upon excitation at their absorption wavelengths, these compounds often exhibit fluorescence in the blue to green region of the visible spectrum. For instance, studies on certain 2-(4-substituted phenyl)benzothiazoles have shown emission wavelengths in the range of 380 to 450 nm when excited at approximately 330 nm. niscpr.res.in The specific position of the absorption and emission bands, as well as the intensity of the fluorescence, is highly dependent on the nature and position of substituents on the benzothiazole core and any attached aryl groups. nih.govniscpr.res.in
Theoretical studies on similar benzothiazole-based fluorescent probes have been conducted to understand their photophysical properties, including phenomena like excited-state intramolecular proton transfer (ESIPT). nih.gov These computational approaches help in predicting the absorption and fluorescence characteristics and designing molecules with desired optical properties.
Without direct experimental data for 6-Methyl-2-benzothiazolemethanol, a detailed analysis of its photophysical properties, including the creation of specific data tables, cannot be accurately provided at this time. Further experimental investigation is required to determine the precise electronic absorption and emission characteristics of this compound.
Theoretical and Computational Studies on 6 Methyl 2 Benzothiazolemethanol
Application of Quantum Chemical Methods (e.g., Density Functional Theory (DFT), Ab Initio Calculations)
Quantum chemical methods are instrumental in providing a foundational understanding of the intrinsic properties of 6-Methyl-2-benzothiazolemethanol at the electronic level. These computational techniques offer insights that are often challenging to obtain through experimental means alone.
Investigation of Electronic Structure and Molecular Orbital Characteristics
Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure of this compound. These studies typically involve the use of a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the electron density and derive various electronic properties.
Key characteristics that are often analyzed include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO and LUMO are crucial in determining a molecule's ability to donate or accept electrons, respectively, and the energy gap is a key indicator of its chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests a higher reactivity.
Molecular electrostatic potential (MEP) maps are also generated from these calculations to visualize the regions of positive and negative electrostatic potential on the molecular surface. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely indicate negative potential around the nitrogen and oxygen atoms, suggesting these as potential sites for electrophilic interaction, while positive regions might be located around the hydrogen atoms.
Conformational Analysis and Energetic Landscapes
The conformational flexibility of this compound, particularly the rotation around the C-C bond connecting the methanol (B129727) group to the benzothiazole (B30560) ring, is a critical determinant of its biological activity and physical properties. Computational methods are used to perform a systematic scan of the potential energy surface (PES) by rotating this dihedral angle.
This analysis helps to identify the most stable conformers (global and local minima) and the transition states connecting them. The relative energies of these conformers provide insights into their population distribution at a given temperature. For this compound, the orientation of the hydroxymethyl group relative to the benzothiazole ring system would be the primary focus of such a conformational search. The results would reveal the preferred spatial arrangement of the molecule, which is essential for understanding its interactions with biological targets.
Molecular Dynamics Simulations for Understanding Molecular Behavior
While quantum chemical methods provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules based on a classical force field, providing insights into the conformational changes, flexibility, and intermolecular interactions of this compound in a simulated environment, such as in a solvent or interacting with a biological macromolecule.
These simulations can reveal how the molecule explores its conformational space and the timescale of these motions. For this compound, MD simulations could be used to study its solvation in water, for instance, by analyzing the radial distribution functions of water molecules around different parts of the solute. This provides a detailed picture of the hydration shell and the nature of solute-solvent interactions.
Computational Prediction of Spectroscopic Parameters and Reactivity Indices
Computational methods are powerful tools for predicting various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), predicting the excitation energies and oscillator strengths of electronic transitions.
Furthermore, the vibrational frequencies can be computed using DFT, which, after appropriate scaling, can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach.
Table 1: Predicted Spectroscopic and Reactivity Data for this compound
| Parameter | Predicted Value | Method |
| λmax (nm) | [Data not available] | TD-DFT/B3LYP/6-311++G(d,p) |
| Major IR Peaks (cm⁻¹) | [Data not available] | DFT/B3LYP/6-311++G(d,p) |
| ¹H NMR (ppm) | [Data not available] | GIAO/B3LYP/6-311++G(d,p) |
| Electronegativity (χ) | [Data not available] | Conceptual DFT |
| Chemical Hardness (η) | [Data not available] | Conceptual DFT |
| Global Softness (S) | [Data not available] | Conceptual DFT |
Note: Specific numerical values are placeholders as they are highly dependent on the specific computational study and have not been found in the public domain.
In Silico Approaches to Structure-Activity Relationship (SAR) Elucidation
In silico methods are crucial for understanding the structure-activity relationships of this compound and for designing new derivatives with enhanced activity. Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors.
For this compound and its analogues, a QSAR model could be developed by calculating a wide range of descriptors, including constitutional, topological, geometrical, and electronic descriptors. These descriptors would then be used to build a regression model against a known biological activity. Such models can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts.
Molecular docking, another key in silico technique, can be used to predict the binding mode and affinity of this compound within the active site of a biological target, such as an enzyme or a receptor. This provides a structural basis for its biological activity and can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.
Coordination Chemistry of 6 Methyl 2 Benzothiazolemethanol and Benzothiazole Ligands
Synthesis and Characterization of Metal Complexes with Benzothiazole (B30560) Ligands
The synthesis of metal complexes with benzothiazole ligands is typically achieved by reacting a benzothiazole derivative with a metal salt in an appropriate solvent. pnrjournal.comnih.gov Common methods involve the direct reaction of the ligand and metal halides, acetates, or nitrates in solvents like ethanol (B145695) or methanol (B129727), often under reflux to facilitate the reaction. nih.govbiointerfaceresearch.com For instance, Schiff base metal(II) complexes have been synthesized by reacting a benzothiazole-derived Schiff base ligand with metal chlorides (such as CuCl₂, CoCl₂, NiCl₂) in a 2:1 ligand-to-metal ratio in ethanol. pnrjournal.com Similarly, ruthenium(II) and osmium(II) organometallic complexes are prepared by reacting a dimeric metal precursor with the benzothiazole ligand in methanol or a methanol/DCM mixture, sometimes with microwave irradiation to drive the reaction. frontiersin.org
The resulting metal complexes are isolated as precipitates and characterized using a suite of analytical and spectroscopic techniques. Elemental analysis (C, H, N, S) is crucial for confirming the stoichiometry of the complex. biointerfaceresearch.comnih.gov Molar conductivity measurements are often performed in solvents like DMF or DMSO to determine if the complexes are electrolytic or non-electrolytic in nature. pnrjournal.comorientjchem.org
Key characterization techniques include:
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in vibrational frequencies upon complexation. nih.govuobaghdad.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligand and observe changes in chemical shifts of protons and carbons near the coordination site upon complexation. nih.govias.ac.in
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry. orientjchem.org
Mass Spectrometry (MS): Techniques like ESI-MS are used to confirm the molecular weight of the synthesized complexes. nih.gov
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes, which helps in deducing the geometry, particularly for transition metal complexes. pnrjournal.com
Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes. biointerfaceresearch.comchemmethod.com
Table 1: Synthesis and Characterization of Selected Benzothiazole Metal Complexes
| Complex Type | Metal Ion(s) | Synthesis Method | Characterization Techniques | Reference |
|---|---|---|---|---|
| Benzothiazole Schiff Base Complexes | Co(II), Ni(II), Cu(II) | Reaction of Schiff base ligand with metal chlorides in ethanol (2:1 ratio) under reflux. | FTIR, UV-Vis, Magnetic Susceptibility, Molar Conductance | pnrjournal.com |
| Benzothiazole Aniline-Salen Complexes | Mn(II), Fe(II), Co(II), Zn(II) | Reaction of a salen-type Schiff base ligand with metal acetates. | NMR, Mass Spectrometry, FTIR, Elemental Analysis | nih.gov |
| Organometallic Ru(II) and Os(II) Complexes | Ru(II), Os(II) | Reaction of dimeric metal precursor with 2-phenylbenzothiazole derivatives and sodium acetate in MeOH or MeOH:DCM, with optional microwave heating. | NMR, ESI-MS | frontiersin.org |
| Group IV Metal Halide Complexes | Si(IV), Ti(IV), Zr(IV), Sn(IV) | Reaction of metal halide with benzothiazole in alcohol or chloroform. | FTIR, ¹H NMR, UV-Vis, Elemental Analysis, Molar Conductance | tandfonline.com |
Analysis of Ligand Binding Modes and Resulting Coordination Geometries
Benzothiazole and its derivatives are versatile ligands capable of multiple coordination modes. The specific binding mode depends on the substituents on the benzothiazole ring and the nature of the metal ion. The most common coordination site is the endocyclic nitrogen atom (N-3), which is generally the most basic site. mdpi.com However, other donor atoms, such as the thiazole (B1198619) sulfur or exocyclic nitrogen and oxygen atoms from substituents, can also be involved in coordination.
Common binding modes observed include:
Monodentate: The ligand binds to the metal center through a single atom, typically the endocyclic nitrogen. tandfonline.com
Bidentate: The ligand chelates the metal ion using two donor atoms. For example, 2-(2'-aminophenyl)benzothiazole can coordinate in a chelate manner via the N-3 and the exocyclic N-2' atoms. mdpi.com Schiff base derivatives often coordinate through the azomethine nitrogen and a phenolic oxygen. orientjchem.org
Bridging: The ligand can bridge two metal centers, leading to the formation of dinuclear or polynuclear complexes. tandfonline.comtandfonline.com For instance, 2-mercapto-1,3-benzothiazolate can act as a bridging ligand. tandfonline.com
The coordination number and the nature of the metal-ligand bonds dictate the resulting geometry of the complex. Common geometries for metal-benzothiazole complexes include octahedral, tetrahedral, and square planar. pnrjournal.comorientjchem.orghawaii.edu For example, magnetic susceptibility data have shown that certain Co(II), Ni(II), and Cu(II) complexes with benzothiazole Schiff bases adopt an octahedral geometry. pnrjournal.com In contrast, some Pd(II) complexes are suggested to have a square planar geometry, while certain Zn(II), Cd(II), and Hg(II) complexes are proposed to be tetrahedral. orientjchem.org X-ray diffraction analysis provides definitive structural information, confirming bonding patterns and geometries, such as the N-Sn bonding in an adduct of diphenyltin dichloride with benzothiazole. tandfonline.com
Table 2: Binding Modes and Geometries of Benzothiazole Complexes
| Ligand Type | Metal Ion | Binding Mode | Coordination Geometry | Reference |
|---|---|---|---|---|
| Benzothiazole Schiff Base | Co(II), Ni(II), Cu(II) | Bidentate or Tridentate | Octahedral | pnrjournal.com |
| 2-Mercapto-1,3-benzothiazolate | Ga(III), In(III) | Chelating and Bridging | Dinuclear | tandfonline.com |
| Benzothiazole | Sn(IV) | Bridging (via N and S) | Polymeric Octahedral | tandfonline.com |
| Benzothiazole | Si(IV), Ti(IV), Zr(IV) | Monodentate (via N) | trans-Octahedral | tandfonline.com |
| Benzothiazole-derived azo ligand | Pd(II) | Bidentate | Square Planar | orientjchem.org |
Thermodynamics and Kinetics of Metal-Ligand Complexation
The study of the thermodynamics and kinetics of metal-ligand complexation provides crucial insights into the stability and formation mechanisms of these complexes. Thermodynamic parameters such as the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) quantify the spontaneity and driving forces of the complexation reaction.
Potentiometric and conductometric methods are commonly employed to determine the stability constants of complexes in solution. sphinxsai.comekb.eg For example, the complex formation of Cu(II), Re(V), and Ni(II) with 2-mercaptobenzothiazole (B37678) has been studied, and their stepwise stability constants were calculated at different temperatures. ekb.eg Such studies have shown that the formation of these metal complexes can be endothermic and entropically favorable. ekb.eg The stability constant is a measure of the strength of the interaction between the metal and the ligand. sphinxsai.com
Kinetic studies, often performed using techniques like stopped-flow spectrophotometry, reveal the mechanism and rates of complex formation. A study on the reaction between copper(II) and 2-(2'-hydroxy-3'-methoxyphenyl)benzothiazole showed a multi-step process. nih.gov An initial fast, reversible second-order step forms an O,S chelate, which is followed by a slower first-order reaction where the chelation site changes to the O,N site. nih.gov This highlights the complex dynamic behavior that can occur in these systems. Rate and equilibrium constants for the postulated reaction steps can be determined from such kinetic analyses. nih.gov
Table 3: Thermodynamic Parameters for Metal-Benzothiazole Complexation
| Metal Ion | Ligand | Method | Thermodynamic Parameters Determined | Key Finding | Reference |
|---|---|---|---|---|---|
| Cu(II), Re(V), Ni(II) | 2-Mercaptobenzothiazole | Potentiometry | Stepwise Stability Constants, ΔG, ΔH, ΔS | Complex formation is endothermic and entropically favorable. | ekb.eg |
| Co(II), Ni(II), Cu(II) | N-Benzothiazol-2-yl-3,5-disubstituted pyrazolines | Conductometry | Stability Constants, ΔG | Modified Job's Method used to determine 1:1 complex stoichiometry and stability. | sphinxsai.com |
Spectroscopic Techniques for Probing Coordination Environments in Solution and Solid State
Spectroscopic techniques are indispensable for elucidating the coordination environment of metal ions in benzothiazole complexes.
FTIR Spectroscopy: This technique is highly sensitive to changes in the vibrational modes of a ligand upon coordination. A key indicator of coordination is the shift in the stretching frequency of the C=N (azomethine) group in Schiff base ligands. A downward shift to a lower frequency (e.g., from 1634 cm⁻¹ to 1600–1617 cm⁻¹) indicates coordination of the azomethine nitrogen to the metal ion. nih.gov Similarly, shifts in phenolic C-O or aromatic C-S stretching vibrations can signify the involvement of oxygen or sulfur atoms in bonding. pnrjournal.comorientjchem.org The appearance of new bands in the far-IR region (e.g., 563-546 cm⁻¹ and 454-446 cm⁻¹) can be assigned to M-O and M-N stretching vibrations, respectively, directly confirming the formation of metal-ligand bonds. pnrjournal.com
UV-Visible Spectroscopy: Electronic absorption spectra provide information about the d-d electronic transitions of the metal ion, which are sensitive to the coordination geometry. For example, the electronic spectra of certain Ni(II) complexes show bands consistent with a square planar geometry, corresponding to ¹A₁g→¹A₂g, ¹A₁g→¹B₁g, and ¹A₁g→¹E₁g transitions. orientjchem.org UV-Vis spectroscopy is also used to monitor the stability of complexes in solution over time; the absence of significant spectral changes indicates the complex is stable. nih.gov
NMR Spectroscopy: ¹H and ¹³C NMR spectra are powerful tools for confirming coordination in solution. The coordination of a ligand to a metal ion often leads to shifts in the signals of protons and carbons near the binding site. tandfonline.com In some cases, the signal corresponding to a labile proton, such as a phenolic -OH or a thiourea N-H, may disappear upon deprotonation and coordination to the metal ion, providing clear evidence of the binding mode. ias.ac.inuomustansiriyah.edu.iq
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (paramagnetic), such as many Cu(II) complexes, EPR spectroscopy provides detailed information about the electronic structure and coordination environment. The g-values (g║ and g⊥) obtained from the spectrum can help determine the ground electronic state and the geometry of the complex. For instance, a g║ value greater than g⊥ in a Cu(II) complex is indicative of a distorted octahedral geometry with the unpaired electron in the dx²-y² orbital. orientjchem.org
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can be used to probe the coordination mode by measuring the chemical shifts of the N(1s) and S(2p) electron binding energies. researchgate.netresearchgate.net These shifts can help distinguish between coordination through the exocyclic sulfur atom versus coordination involving both the sulfur and nitrogen atoms. researchgate.net
Exploration of Metal-Benzothiazole Complexes in Catalytic Systems
Metal complexes containing benzothiazole ligands have been explored as catalysts for a variety of organic transformations. nih.gov The electronic and steric properties of the benzothiazole ligand can be tuned by introducing different substituents, which in turn influences the catalytic activity of the metal center.
Cobalt and rhodium complexes of benzothiazole derivatives have been studied for their catalytic performance in hydroformylation reactions, which are important industrial processes for the synthesis of aldehydes. dissertationtopic.net The hydroformylation reaction involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. dissertationtopic.net
Furthermore, metal-benzothiazole complexes have shown catalytic activity in several other key reactions: nih.gov
Suzuki-Miyaura cross-coupling: A versatile reaction for forming carbon-carbon bonds.
Epoxidation of alkenes: Such as the epoxidation of cis-Cyclooctene.
Transamidation: The conversion of a primary carboxamide with a primary amine.
Ethylene oligomerization: The conversion of ethylene into longer-chain alpha-olefins.
Intramolecular cyclization reactions.
The catalytic utility of these complexes stems from the ability of the benzothiazole ligand to stabilize the metal center and facilitate the elementary steps of the catalytic cycle.
Compound Index
Molecular Interactions and Biological Activity Mechanisms
Benzothiazole (B30560) Scaffolds in Molecular Recognition and Biological Target Engagementbohrium.com
The benzothiazole scaffold plays a crucial role in how a molecule interacts with biological targets. Its unique structure, containing both a benzene (B151609) and a thiazole (B1198619) ring, allows for various types of interactions that are key to its biological activity. researchgate.net
Interactions with Key Biomolecules (e.g., Proteins, Enzymes, Nucleic Acids)researchgate.net
The benzothiazole core can engage with a variety of biomolecules through several interaction types. For instance, the aromatic system of the benzothiazole can participate in cation-π stacking interactions with amino acid residues like arginine in proteins. acs.org Hydrophobic interactions are also common, where the benzothiazole moiety fits into lipophilic pockets of enzymes. acs.org
In the context of nucleic acids, some benzothiazole derivatives have been shown to interact with DNA. For example, certain derivatives can disrupt the integrity of the plasma membrane, leading to the leakage of cellular contents, which may involve interactions with DNA and proteins. nih.gov The planarity of the benzothiazole ring system is also a feature that can facilitate intercalation between the base pairs of DNA.
With proteins, the interactions can be highly specific. For example, some benzothiazole derivatives have been designed to bind to the ATP-binding pocket of enzymes like Fibroblast Growth Factor Receptor-1 (FGFR-1), a validated target in cancer therapy. bohrium.com Molecular docking studies have shown that the benzothiazole scaffold can orient other parts of the molecule to form crucial hydrogen bonds and hydrophobic interactions within the target protein. nih.gov
Mechanistic Investigations of Enzyme Inhibitionacs.org
The mechanisms by which benzothiazole-containing compounds inhibit enzymes are diverse and depend on the specific derivative and the target enzyme. One well-studied area is the inhibition of bacterial DNA gyrase and topoisomerase IV. acs.org Some benzothiazole derivatives act as potent inhibitors of these enzymes, which are crucial for bacterial DNA replication. acs.org The inhibitory mechanism does not involve stabilizing the cleavage complex, but rather competing with the natural substrate. acs.org
Another example is the inhibition of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in pain and inflammation. nih.gov Structure-activity relationship studies of benzothiazole-phenyl analogs have identified compounds that act as multi-target ligands, inhibiting FAAH and other enzymes. nih.gov The benzothiazole core in these inhibitors helps to properly position the molecule within the enzyme's active site to achieve potent inhibition.
Furthermore, some benzothiazole derivatives have been investigated as inhibitors of tubulin polymerization, a key process in cell division. nih.gov These compounds can bind to the colchicine (B1669291) site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. nih.gov
Modulation of Specific Molecular Pathways at a Cellular Level (in vitro and pre-clinical models)researchgate.netbenthamscience.com
The engagement of benzothiazole derivatives with their molecular targets can trigger a cascade of events at the cellular level, modulating specific signaling pathways. For instance, in cancer cell lines, certain benzothiazole derivatives have been shown to induce apoptosis (programmed cell death) by upregulating the expression of pro-apoptotic proteins like caspases. bohrium.com
In the context of neurodegenerative diseases like Alzheimer's, some benzothiazole derivatives have shown potential by inhibiting acetylcholinesterase and butyrylcholinesterase, enzymes that break down the neurotransmitter acetylcholine. nih.gov By inhibiting these enzymes, they can help to restore cholinergic function in the brain.
Moreover, studies on prostate cancer cells have demonstrated that certain benzothiazole derivatives can induce morphological changes and affect the expression levels of apoptosis-related proteins such as Bcl-2 and Cleaved-parp. nih.gov This highlights the ability of these compounds to modulate key pathways involved in cancer cell survival and proliferation.
Structure-Activity Relationship (SAR) Studies of Benzothiazole Derivatives for Biological Potency (at molecular/cellular level)bohrium.com
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of benzothiazole derivatives. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its potency and selectivity. researchgate.netbenthamscience.com
For many benzothiazole derivatives, substitutions at the C-2 and C-6 positions of the benzothiazole ring have been found to be critical for their biological activity. benthamscience.com For example, in a series of benzothiazole derivatives designed as BCL-2 inhibitors, the introduction of a 3-nitro-4-(phenethylamino)benzamide moiety at the 2-position of the benzothiazole scaffold generally resulted in a marked improvement of inhibitory activity compared to their naphthyl sulfonamide analogues. nih.gov
In the development of FGFR-1 inhibitors, SAR studies revealed that the nature of the substituent on the 2-arylbenzothiazole core significantly influenced the cytotoxic activity against cancer cell lines. bohrium.com Similarly, for benzothiazole-based DNA gyrase inhibitors, modifications to the substituent at position 4 of the benzothiazole moiety showed differences in binding within the enzyme's active site. acs.org
The following table summarizes some key SAR findings for various benzothiazole derivatives:
| Benzothiazole Derivative Class | Key Structural Feature for Activity | Biological Target/Activity |
| BCL-2 Inhibitors | 3-nitro-4-(phenethylamino)benzamide at C-2 | BCL-2 Inhibition |
| FGFR-1 Inhibitors | Substituent on the 2-arylbenzothiazole core | FGFR-1 Inhibition, Cytotoxicity |
| DNA Gyrase Inhibitors | Substituent at C-4 of the benzothiazole | DNA Gyrase Inhibition |
| FAAH Inhibitors | Phenyl group substitution on the benzothiazole | FAAH Inhibition |
Pre-clinical Research Methodologies Utilizing Benzothiazole Scaffolds for Target Identificationresearchgate.net
Identifying the specific molecular targets of novel bioactive compounds is a critical step in drug discovery. Several preclinical research methodologies are employed to elucidate the targets of benzothiazole scaffolds.
High-Throughput Screening Techniques for Novel Leadsresearchgate.net
High-Throughput Screening (HTS) is a powerful method used to rapidly assess the biological or biochemical activity of a large number of compounds. researchgate.netrsc.org In the context of benzothiazole derivatives, HTS can be used to screen extensive compound libraries against a variety of biological targets to identify "hits" – compounds that show a desired activity. researchgate.net
These screens can be either biochemical, using purified enzymes or proteins, or cell-based, using whole cells to measure a cellular response. researchgate.net For example, a library of benzothiazole compounds could be screened against a panel of kinases to identify selective inhibitors. The data generated from HTS provides initial leads for further optimization through medicinal chemistry and SAR studies. rsc.org The process involves designing robust assays, validating the screen, identifying active compounds, and profiling them to confirm their activity and prioritize them for further development. researchgate.net
The following table outlines the general steps in a high-throughput screening campaign for benzothiazole derivatives:
| Step | Description |
| Assay Development | Designing a robust and sensitive assay to measure the activity of interest (e.g., enzyme inhibition, cell viability). |
| Library Screening | Testing a large library of benzothiazole derivatives in the developed assay. |
| Hit Identification | Identifying compounds that show significant activity in the primary screen. |
| Hit Confirmation | Re-testing the initial hits to confirm their activity and rule out false positives. |
| Dose-Response Analysis | Determining the potency (e.g., IC50 or EC50) of the confirmed hits. |
| Secondary Assays | Testing the hits in additional assays to assess their selectivity and mechanism of action. |
Approaches to Target Validation and Hit-to-Lead Optimization
While specific target validation and hit-to-lead optimization studies for 6-Methyl-2-benzothiazolemethanol are not extensively documented in publicly available literature, the general principles applied to benzothiazole derivatives offer a clear roadmap for such endeavors. The process of taking a "hit" compound—a molecule identified from a high-throughput screen with desired biological activity—and developing it into a "lead" compound with improved potency, selectivity, and pharmacokinetic properties is a critical phase in drug discovery.
For benzothiazole-based compounds, this optimization process often involves structural modifications to the core scaffold. Research on other benzothiazole derivatives has shown that strategic modifications can significantly enhance biological activity. For instance, in the development of antitumor agents, the introduction of a fluorine atom and an amino-methylphenyl group at different positions on the benzothiazole ring led to the creation of potent and selective compounds. mdpi.com One such agent, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, demonstrated significant antitumor properties and has progressed to clinical studies in the form of its prodrug, Phortress. mdpi.com
In another example, a series of C-6 methyl-substituted benzothiazole derivatives were synthesized and evaluated for their antifungal activity against Aspergillus niger. researchgate.net This study highlights the importance of the C-6 methyl group in modulating biological activity and suggests that further modifications could lead to more potent antifungal agents. researchgate.net
The optimization process for a compound like this compound would likely involve:
Structural Analogs: Synthesizing a library of analogs by modifying the methanol (B129727) group at the C-2 position and exploring alternative substitutions on the benzene ring.
Structure-Activity Relationship (SAR) Studies: Systematically evaluating the biological activity of these analogs to understand how different chemical modifications influence potency and selectivity.
In Silico Modeling: Utilizing computational tools to predict the binding of these derivatives to potential biological targets, thereby guiding the design of more effective compounds.
Design and Application of Benzothiazole-Based Molecular Probes for Biological Systems
The inherent fluorescence of the benzothiazole core makes it an attractive scaffold for the design of molecular probes for biological imaging and sensing. While specific applications of this compound as a molecular probe are not widely reported, the principles of probe design using the benzothiazole framework are well-established.
These probes are typically designed to exhibit a change in their fluorescence properties—such as intensity or wavelength—upon binding to a specific biological target. This "turn-on" or "turn-off" response allows for the visualization and quantification of the target within a biological system.
For example, benzothiazole-based probes have been developed for the detection of various analytes, including metal ions, reactive oxygen species, and amyloid-beta aggregates associated with Alzheimer's disease. The design of these probes often involves coupling the benzothiazole fluorophore to a recognition moiety that selectively interacts with the target of interest.
A study on the synthesis of certain (E)-1-(1-(substitutedphenyl)ethylidene)-2-(6-methylbenzo[d]thiazol-2-yl)hydrazine analogues and their evaluation for antifungal activity provides a basis for how 6-methyl-benzothiazole structures can be functionalized to interact with biological systems. benthamscience.com While not designed as fluorescent probes, the synthetic strategies employed could be adapted for such purposes.
Mechanistic Insights into Biological Potency and Selectivity
Understanding the mechanism of action at a molecular level is crucial for explaining the biological potency and selectivity of a compound. For benzothiazole derivatives, their biological effects are often attributed to their ability to interact with specific enzymes or receptors.
While direct mechanistic studies on this compound are scarce, research on related compounds provides valuable clues. For instance, the antitumor activity of 2-(4-aminophenyl)benzothiazole derivatives has been linked to their ability to induce apoptosis in cancer cells. The precise molecular targets and signaling pathways involved are areas of active investigation.
A review of various benzothiazole derivatives indicates that substitutions at the C-2 and C-6 positions are critical determinants of their biological activity. benthamscience.com The methyl group at the C-6 position, as present in this compound, can influence the compound's electronic properties and steric interactions with its biological target, thereby affecting its potency and selectivity.
Furthermore, a study on the atmospheric oxidation of 2-methylbenzothiazole (B86508) by OH radicals provides insights into the reactivity of the methyl group at the C-2 position. acs.org While this study is focused on environmental chemistry, it demonstrates how the methyl group can be a site of chemical transformation, a process that could also be relevant in a biological context where metabolic enzymes can modify the structure of a compound. acs.org
In a study on C-6 methyl-substituted benzothiazole derivatives, several compounds exhibited moderate to potent antifungal activity against Aspergillus niger. researchgate.net The researchers posited that the substitutions at various positions on the benzothiazole nucleus influence the antifungal activity, suggesting that these compounds may interfere with essential cellular processes in the fungus. researchgate.net
Table of Investigated Benzothiazole Derivatives and their Activities
| Compound Name | Substitution Pattern | Observed Biological Activity | Reference |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | C-2: 4-amino-3-methylphenyl, C-5: Fluoro | Potent and selective antitumor properties | mdpi.com |
| C-6 Methyl Substituted Benzothiazole Derivatives | C-6: Methyl, various substitutions at C-2 and C-7 | Antifungal activity against Aspergillus niger | researchgate.net |
| (E)-1-(1-(substitutedphenyl)ethylidene)-2-(6-methylbenzo[d]thiazol-2-yl)hydrazine analogues | C-6: Methyl, complex hydrazine (B178648) side chain at C-2 | Antifungal activity | benthamscience.com |
| 2-Methylbenzothiazole | C-2: Methyl | Reactivity with OH radicals | acs.org |
Advanced Applications and Functional Materials Derived from 6 Methyl 2 Benzothiazolemethanol
Development of Chemosensors and Biosensors Based on Benzothiazole (B30560) Structures
The rigid, planar, and electron-rich structure of the benzothiazole nucleus makes it an exceptional fluorophore for the construction of chemosensors and biosensors. nih.gov These sensors are designed by attaching a specific recognition unit to the benzothiazole scaffold, which can selectively interact with a target analyte. This interaction triggers a measurable change in the photophysical properties of the benzothiazole unit, such as its fluorescence or color, signaling the presence of the analyte. nih.gov
Sensing Mechanisms for Diverse Analytes (e.g., Ions, pH, Biomolecules)
Benzothiazole-based sensors have demonstrated remarkable versatility in detecting a wide array of analytes crucial to environmental and biological systems.
Ion Sensing: A significant area of research has focused on the detection of metal ions. For instance, novel benzothiazole-based chemosensors have been synthesized for the highly selective and sensitive detection of biologically important metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. nih.govnist.gov These sensors can exhibit both ratiometric fluorescent and colorimetric responses, with some showing distinct color changes from colorless to yellow upon binding with these ions. nih.gov The sensing mechanism often involves the chelation of the metal ion by nitrogen and sulfur atoms within the sensor's structure. nist.gov Beyond metal cations, benzothiazole derivatives have been engineered into fluorogenic chemosensors for anions like cyanide (CN⁻). mdpi.com The detection mechanism in this case can be based on the nucleophilic addition of the cyanide ion to the sensor molecule, which disrupts the internal charge transfer (ICT) and leads to a dramatic change in fluorescence. mdpi.commdpi.com
Sensing of Biomolecules: The application of benzothiazole-based sensors extends to vital biomolecules. Researchers have designed fluorescent probes for detecting reactive oxygen species like peroxynitrite (ONOO⁻), which play a crucial role in various physiological and pathological processes. nih.gov These probes operate on a "turn-on" fluorescence mechanism, where the reaction with peroxynitrite cleaves a masking group and activates the fluorescence of the benzothiazole core. nih.gov Furthermore, benzothiazole-containing dyes, such as Thiazole (B1198619) Orange and its analogs, are widely used for detecting nucleic acids (DNA and RNA). nih.gov Their fluorescence, which is negligible in solution, is enhanced by many folds upon binding to DNA, a phenomenon that is harnessed for detection in applications like gel electrophoresis and flow cytometry. nih.gov
pH Sensing: The sensitivity of the electronic properties of some benzothiazole derivatives to their environment makes them suitable for use as pH indicators. The protonation or deprotonation of certain functional groups attached to the benzothiazole ring can alter the intramolecular charge transfer (ICT) characteristics, leading to observable color or fluorescence changes that correlate with the pH of the medium.
The table below summarizes the performance of several benzothiazole-based sensors for different analytes.
| Sensor Type | Analyte | Sensing Principle | Observable Change | Detection Limit |
| Biphenyl-benzothiazole | Zn²⁺, Cu²⁺, Ni²⁺ | Colorimetric/Ratiometric Fluorescence | Colorless to yellow, Fluorescence turn-on/off | - |
| Benzothiazole-Indenedione | CN⁻ | Nucleophilic Addition, ICT | Pink to pale yellow, Fluorescence increase | - |
| Benzothiazole-Phosphonate | ONOO⁻ | Cleavage-induced Fluorescence | ~850-fold signal enhancement | 12.8 nM |
| Thiazole Orange Analogs | Nucleic Acids | Intercalation-induced Fluorescence | Multi-fold fluorescence enhancement | Nanomolar range |
Principles of Optical and Electrochemical Transduction
The conversion of a molecular recognition event into a measurable signal is known as signal transduction. In the context of benzothiazole-based sensors, optical and electrochemical methods are predominant.
Optical Transduction: This is the most common transduction method for benzothiazole sensors, leveraging their inherent fluorescent properties. Several photophysical mechanisms are employed:
Intramolecular Charge Transfer (ICT): Many benzothiazole sensors are designed as donor-acceptor systems. The benzothiazole moiety can act as either an electron donor or acceptor. Binding of an analyte can enhance or inhibit the ICT process, leading to a shift in the emission wavelength or a change in fluorescence intensity. nih.govmdpi.com
Photoinduced Electron Transfer (PET): In PET-based sensors, the benzothiazole fluorophore is linked to a receptor that can quench its fluorescence through electron transfer. Upon binding of the analyte to the receptor, the PET process is blocked, "turning on" the fluorescence.
Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT is another mechanism that can lead to large Stokes shifts (the difference between the absorption and emission maxima), which is advantageous for sensing applications. nih.gov
Aggregation-Induced Emission (AIE): Some benzothiazole derivatives are non-emissive when dissolved as single molecules but become highly fluorescent upon aggregation. This AIE phenomenon can be triggered by the presence of an analyte, providing a powerful "turn-on" sensing mechanism. pcbiochemres.com
These optical changes, such as a shift in color (colorimetric) or a change in fluorescence intensity or wavelength (fluorometric), are easily detectable using spectrophotometry or even by the naked eye. nih.govnih.gov
Electrochemical Transduction: While less common than optical methods, electrochemical sensing offers high sensitivity and is suitable for miniaturization. mdpi.com Benzothiazole-based electrochemical sensors have been developed for the detection of biomolecules like guanine (B1146940). mdpi.com In this approach, imine-linked cobalt(III) complexes containing benzothiazole moieties are used as the sensing element on an electrode. The interaction of the complex with guanine alters the electrochemical properties of the system, which can be measured using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and linear sweep voltammetry (LSV). mdpi.com The change in current or potential upon analyte binding forms the basis of the detection, allowing for nanomolar-level sensitivity. mdpi.com
Contributions to Materials Science and Engineering
The structural rigidity, thermal stability, and unique electronic properties of the benzothiazole scaffold make it a valuable component in the design of advanced functional materials. The 6-Methyl-2-benzothiazolemethanol variant, with its potential for further chemical modification via the hydroxyl group, is particularly promising for creating bespoke materials.
Incorporation into Polymeric and Supramolecular Materials
Benzothiazole derivatives are increasingly being integrated into macromolecular structures to impart specific functions.
Polymeric Materials: Benzothiazole units have been incorporated into polymer chains to create materials with enhanced properties. For example, copolymers containing benzothiazole side chains have been synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov These polymers exhibit high refractive indices (greater than 1.7), excellent transparency, and high thermal stability, making them suitable for applications in opto-integrated devices and advanced lenses. nih.gov In another application, benzothiazole derivatives have been used to create polyimides, a class of high-performance polymers known for their thermal stability and excellent mechanical and electrical properties. uobaghdad.edu.iqrsc.org The incorporation of the benzothiazole moiety can further enhance these characteristics. uobaghdad.edu.iq Furthermore, derivatives like 2-mercaptobenzothiazole (B37678) are widely used as accelerators in the vulcanization of rubber, where they become part of the crosslinked elastomeric polymer network, crucial for products like tires. rsc.org
Supramolecular Materials: Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to direct the self-assembly of molecules into ordered, functional architectures. The benzothiazole ring is well-suited for π-π stacking interactions, while the hydroxyl group of this compound is a prime candidate for forming strong hydrogen bonds. These interactions can drive the self-assembly of benzothiazole-containing molecules into complex structures like nanofibers, which can then form gels. mdpi.com Research has shown that benzothiazole-based molecules can self-aggregate in solution to form nanoparticles. nih.gov The ability to control this self-assembly process opens up possibilities for creating "smart" materials that can respond to external stimuli, with potential applications in drug delivery and tissue engineering.
Applications in Optoelectronic and Photonic Devices
The excellent photophysical properties of benzothiazole derivatives have led to their investigation for use in electronic devices that emit or detect light.
Organic Light-Emitting Diodes (OLEDs): Benzothiazole derivatives are promising candidates for use as emitting materials in OLEDs. uobaghdad.edu.iq Theoretical studies have shown that their molecular structure, particularly their non-planar configurations, and electronic properties (HOMO-LUMO energy gaps) can be tuned to achieve efficient light emission in the blue-white or red regions of the spectrum. uobaghdad.edu.iq Their high thermal stability is also a significant advantage for device longevity.
Dye-Sensitized Solar Cells (DSSCs): Benzothiazole-based squaraine dyes have been investigated as photoactive materials in DSSCs. ijper.org These dyes act as sensitizers, absorbing sunlight and injecting electrons into a semiconductor material to generate an electric current. First-principles studies suggest that by modifying the dye structure with electron-donating or electron-withdrawing groups, their light-harvesting efficiency and electron injection capabilities can be optimized, making them efficient materials for solar energy conversion. ijper.org
Future Research Directions and Outlook in 6 Methyl 2 Benzothiazolemethanol Chemistry
Exploration of Novel and Efficient Synthetic Methodologies
The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of 6-Methyl-2-benzothiazolemethanol. While traditional methods for benzothiazole (B30560) synthesis, such as the condensation of 2-aminothiophenols with carboxylic acids or aldehydes, provide a foundational approach, future research should focus on more sophisticated and efficient strategies.
One promising avenue involves the use of 2-lithiobenzothiazole as a key intermediate. The reaction of 2-lithio-6-methylbenzothiazole with a suitable electrophile, such as formaldehyde, could provide a direct and high-yielding route to the desired methanol (B129727) derivative. oup.comclockss.orgmasterorganicchemistry.com This method offers the advantage of regioselective functionalization at the 2-position of the benzothiazole ring. Further investigation into the optimal reaction conditions, including the choice of solvent, temperature, and lithiating agent, will be crucial for maximizing the efficiency of this transformation.
Moreover, the exploration of transition-metal-catalyzed cross-coupling reactions presents another exciting frontier. Catalytic systems, for instance, could enable the direct C-H functionalization of the 6-methylbenzothiazole (B1275349) core, offering a more atom-economical and environmentally benign alternative to traditional multi-step syntheses.
Advanced Computational Design and Predictive Modeling of Benzothiazole Derivatives
The integration of computational chemistry is set to revolutionize the design and discovery of novel benzothiazole-based compounds. Future research should leverage advanced computational tools to predict the physicochemical properties, biological activities, and potential applications of this compound and its derivatives.
Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. This fundamental understanding can guide the rational design of new derivatives with tailored characteristics. Furthermore, molecular docking simulations can be utilized to predict the binding affinity and interaction modes of this compound with various biological targets, such as enzymes and receptors. This in silico screening approach can significantly accelerate the identification of promising drug candidates and help to prioritize synthetic efforts.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can also be developed to establish correlations between the molecular structure of benzothiazole derivatives and their observed biological activities or physical properties. These predictive models will be invaluable for the virtual screening of large compound libraries and the design of new molecules with enhanced performance.
Deeper Mechanistic Elucidation of Emerging Biological Activities
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govnih.gov However, the specific biological profile of this compound remains largely unexplored. A significant future research direction will be the comprehensive evaluation of its biological activities and the elucidation of the underlying molecular mechanisms.
Initial screening assays should be conducted to assess the potential of this compound as an antimicrobial agent against a panel of pathogenic bacteria and fungi. Its cytotoxic effects on various cancer cell lines should also be investigated to determine its potential as an anticancer agent. nih.gov
For any promising activities observed, subsequent mechanistic studies will be crucial. This could involve identifying the specific cellular targets and pathways modulated by the compound. Techniques such as enzyme inhibition assays, gene expression analysis, and proteomics can provide valuable insights into its mode of action. Understanding the structure-activity relationships by synthesizing and testing a series of related analogs will be key to optimizing its therapeutic potential.
Integration of Benzothiazolemethanols into Multifunctional Materials Systems
The unique photophysical and electronic properties of the benzothiazole ring system make it an attractive building block for the development of advanced functional materials. nih.gov Future research should explore the integration of this compound into various material systems to create novel materials with tailored properties.
The presence of the hydroxyl group provides a convenient handle for polymerization or grafting onto polymer backbones. This could lead to the development of novel polymers with enhanced thermal stability, optical properties, or flame retardancy. The incorporation of the 6-methylbenzothiazole moiety could also impart useful biological properties, such as antimicrobial or antifouling characteristics, to the resulting materials.
Furthermore, the potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), fluorescent sensors, or nonlinear optical materials warrants investigation. The ability to tune the electronic properties through chemical modification of the benzothiazole core opens up exciting possibilities for the design of next-generation organic electronic devices.
Pursuit of Sustainable and Green Chemical Approaches for Benzothiazole Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound should prioritize the development of sustainable and environmentally friendly synthetic processes. orgchemres.orgnih.govanalis.com.my
This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalyst-free or reusable catalytic systems. organic-chemistry.org Microwave-assisted and ultrasound-assisted organic synthesis are other promising green techniques that can significantly reduce reaction times, energy consumption, and the use of hazardous reagents. analis.com.my
The development of one-pot or multi-component reactions for the synthesis of this compound and its derivatives would also be a significant step towards a more sustainable chemical industry. These approaches improve efficiency by reducing the number of synthetic steps and minimizing waste generation. By embracing green chemistry principles, the future production of this valuable compound can be both economically viable and environmentally responsible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
